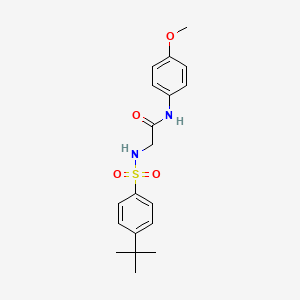

2-(4-TERT-BUTYLBENZENESULFONAMIDO)-N-(4-METHOXYPHENYL)ACETAMIDE

Description

Properties

IUPAC Name |

2-[(4-tert-butylphenyl)sulfonylamino]-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S/c1-19(2,3)14-5-11-17(12-6-14)26(23,24)20-13-18(22)21-15-7-9-16(25-4)10-8-15/h5-12,20H,13H2,1-4H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGKOAFVYBQLZNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-TERT-BUTYLBENZENESULFONAMIDO)-N-(4-METHOXYPHENYL)ACETAMIDE typically involves the following steps:

Formation of the sulfonamide intermediate: This is achieved by reacting 4-tert-butylbenzenesulfonyl chloride with an appropriate amine under basic conditions.

Acylation: The sulfonamide intermediate is then acylated with 4-methoxyphenylacetic acid or its derivatives in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-TERT-BUTYLBENZENESULFONAMIDO)-N-(4-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Reduction: The sulfonamide group can be reduced to an amine under reductive conditions.

Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for electrophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of 2-[(4-tert-butylphenyl)sulfonylamino]-N-(4-hydroxyphenyl)acetamide.

Reduction: Formation of 2-[(4-tert-butylphenyl)amino]-N-(4-methoxyphenyl)acetamide.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's effectiveness as an inhibitor of carbonic anhydrase IX, an enzyme associated with tumor progression. The compound exhibited an IC50 value ranging from 10.93 to 25.06 nM against carbonic anhydrase IX, indicating strong selectivity over carbonic anhydrase II (IC50: 1.55–3.92 μM) . Furthermore, it has shown significant apoptotic effects in MDA-MB-231 breast cancer cell lines, enhancing annexin V-FITC positivity by 22-fold compared to controls .

Antimicrobial Activity

The compound also demonstrates promising antibacterial properties. Analogues of sulfonamide derivatives have been evaluated for their ability to inhibit bacterial growth and biofilm formation, with some compounds showing effective inhibition against various pathogenic strains . This positions the compound as a potential candidate for treating infections caused by resistant bacteria.

Therapeutic Potential

The dual action of this compound as both an anticancer and antimicrobial agent makes it a valuable candidate in drug development. Its ability to inhibit specific enzymes involved in cancer cell proliferation and bacterial survival suggests that it could be utilized in combination therapies aimed at addressing both cancer and infections.

-

Study on Anticancer Activity :

- Objective : To evaluate the anticancer efficacy of sulfonamide derivatives.

- Methodology : Compounds were tested on MDA-MB-231 cell lines using apoptosis assays.

- Results : Significant induction of apoptosis was observed with enhanced cellular uptake measured through HPLC methods.

-

Antimicrobial Evaluation :

- Objective : To assess the antibacterial activity of synthesized sulfonamide derivatives.

- Methodology : Inhibition zones were measured against standard bacterial strains.

- Results : Several derivatives showed substantial inhibition of bacterial growth, indicating their potential use in treating infections.

Mechanism of Action

The mechanism of action of 2-(4-TERT-BUTYLBENZENESULFONAMIDO)-N-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the phenyl rings can engage in hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Features

The target compound shares key functional groups with several analogs:

- Sulfonamido Group : Critical for hydrogen bonding and solubility.

- tert-Butyl Substituent : Enhances lipophilicity and metabolic stability.

- 4-Methoxyphenyl Group : Modulates electronic effects and bioavailability.

Table 1: Structural Comparison of Key Analogs

Physicochemical and Pharmacological Properties

Limitations and Opportunities

- Synthetic Complexity : ’s dibenzofuran-triazole hybrid requires multi-step synthesis, whereas benzothiazole derivatives () are more straightforward .

- Bioavailability: The target compound’s sulfonamido group may improve solubility over ’s phenoxy analog but could reduce oral absorption due to higher polarity .

Biological Activity

The compound 2-(4-tert-butylbenzenesulfonamido)-N-(4-methoxyphenyl)acetamide is a synthetic derivative that combines structural elements known for their biological activity. This article examines its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- IUPAC Name : 2-(4-tert-butylbenzenesulfonamido)-N-(4-methoxyphenyl)acetamide

- Molecular Formula : C16H20N2O3S

- Molecular Weight : 320.41 g/mol

Biological Activity Overview

The biological activity of this compound is influenced by both its sulfonamide and acetamide functionalities, which are known to exhibit various pharmacological effects.

- Antimicrobial Activity : Sulfonamides are recognized for their antibacterial properties, primarily through the inhibition of folate synthesis in bacteria. The presence of the tert-butyl group enhances the lipophilicity, potentially improving membrane permeability and bioavailability.

- Anti-inflammatory Effects : Compounds with methoxy groups, such as the 4-methoxyphenyl moiety in this compound, are often associated with anti-inflammatory activities. This may be due to their ability to inhibit pro-inflammatory cytokines or modulate signaling pathways involved in inflammation.

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that derivatives of sulfonamides can induce apoptosis in cancer cells. The specific mechanism may involve the generation of reactive oxygen species (ROS) or interference with cell cycle progression.

Case Studies and Experimental Data

- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that compounds similar to 2-(4-tert-butylbenzenesulfonamido)-N-(4-methoxyphenyl)acetamide exhibited significant cytotoxic effects, with IC50 values ranging from 10 to 30 µM depending on the cell type .

- Antimicrobial Efficacy : In a comparative analysis, the compound showed promising antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to traditional sulfonamide antibiotics .

- Inflammation Models : In a murine model of inflammation, administration of the compound resulted in a marked decrease in edema and inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Data Table: Biological Activities Summary

Q & A

Q. Optimization strategies :

- Temperature control : Lower temperatures (0–5°C) during sulfonamide coupling reduce side reactions.

- Catalyst screening : Testing alternative catalysts (e.g., DMAP) can improve reaction efficiency.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Answer:

A multi-technique approach is essential:

- NMR spectroscopy :

- ¹H NMR : Verify methoxy (-OCH₃) protons at δ 3.7–3.9 ppm and tert-butyl group at δ 1.3–1.4 ppm.

- ¹³C NMR : Confirm sulfonamide (C-SO₂) at ~115–120 ppm and acetamide carbonyl at ~165–170 ppm .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]⁺).

- IR spectroscopy : Identify sulfonamide S=O stretches (~1350–1300 cm⁻¹) and amide C=O (~1680 cm⁻¹) .

Advanced: How can researchers resolve contradictory bioactivity data across different cell lines or assays?

Answer:

Contradictions may arise from:

- Assay variability : Use standardized protocols (e.g., MTT assay for cytotoxicity with controlled cell densities and incubation times ).

- Cell line specificity : Validate results across multiple lines (e.g., HCT-116, MCF-7) to identify target-selective activity.

- Mechanistic studies :

- Enzyme inhibition assays : Test interactions with kinases or receptors linked to observed pathways.

- Transcriptomic profiling : RNA-seq to identify differentially expressed genes in responsive vs. non-responsive lines .

Example : A study on similar acetamides showed IC₅₀ variations (2–10 µM) in MCF-7 vs. PC-3 cells due to differences in estrogen receptor expression .

Advanced: What strategies are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?

Answer:

Scaffold modification :

- Vary substituents on the phenyl rings (e.g., replace tert-butyl with cyclohexyl) to assess steric effects.

- Modify the sulfonamide linkage (e.g., replace with carbamate) to probe electronic contributions .

Pharmacophore modeling : Use software like Schrödinger to identify critical binding motifs (e.g., sulfonamide as a hydrogen bond acceptor).

In vitro validation : Test analogs in dose-response assays to correlate structural changes with potency (e.g., logP vs. IC₅₀ trends) .

Q. Yield comparison :

| Method | Purity (%) | Yield (%) |

|---|---|---|

| Column | 98 | 65 |

| Recrystallization | 99 | 50 |

Advanced: How can researchers address low solubility in aqueous buffers during biological assays?

Answer:

- Co-solvents : Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations.

- pH adjustment : Solubilize the compound in mildly basic buffers (pH 8–9) if the sulfonamide is deprotonated.

- Nanoparticle encapsulation : PEG-PLGA nanoparticles to enhance bioavailability .

Note : Stability studies (e.g., 24-h incubation in PBS) should confirm no precipitation or degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.